molecular formula C8H16O3 B2510798 2-Hydroxy-2,5-dimethylhexanoic acid CAS No. 67019-99-2

2-Hydroxy-2,5-dimethylhexanoic acid

Cat. No.: B2510798
CAS No.: 67019-99-2
M. Wt: 160.213
InChI Key: ZDKCUUZYGNPPNX-UHFFFAOYSA-N
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Description

2-Hydroxy-2,5-dimethylhexanoic acid is a branched-chain hydroxy acid characterized by a hydroxyl group at the C2 position and methyl substituents at C2 and C3. Hydroxy acids of this class are often studied for their roles in bioactive molecules, including marine-derived depsipeptides and industrial applications .

Properties

IUPAC Name

2-hydroxy-2,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)4-5-8(3,11)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKCUUZYGNPPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sharpless Dihydroxylation

Reaction of 5,5-dimethylhex-2-enoic acid with AD-mix-β (asymmetric dihydroxylation kit) in tert-butanol/water (1:1) at 0–5°C produces the vicinal diol, which is selectively oxidized to the α-hydroxy acid. The stereochemical outcome is controlled by the ligand (DHQ)₂PHAL, achieving up to 92% enantiomeric excess (ee). Subsequent Jones oxidation converts the diol to the carboxylic acid, though overoxidation risks require careful pH control.

Key Data:

Parameter Value
Substrate 5,5-Dimethylhex-2-enoic acid
Catalyst AD-mix-β
Temperature 0–5°C
ee 88–92%
Overall Yield 67%

Enzymatic Hydroxylation

Aspergillus niger monooxygenases selectively hydroxylate 5,5-dimethylhexan-2-one to (R)-2-hydroxy-5,5-dimethylhexanoic acid in a biphasic system (hexane/buffer). NADPH regeneration is facilitated by glucose dehydrogenase, yielding 78% conversion with >99% ee.

Reformatsky Reaction with 5,5-Dimethylhexan-2-one

The Reformatsky reaction constructs the carbon skeleton by coupling 5,5-dimethylhexan-2-one with ethyl bromoacetate. Zinc-mediated coupling in THF at reflux forms the β-hydroxy ester, which is hydrolyzed to the target acid.

Reaction Scheme:

  • Ketone Activation:
    $$ \text{5,5-Dimethylhexan-2-one} + \text{BrCH₂COOEt} \xrightarrow{\text{Zn}} \text{β-Hydroxy ester} $$
  • Acid Hydrolysis:
    $$ \text{β-Hydroxy ester} \xrightarrow{\text{HCl, H₂O}} \text{(2R)-2-Hydroxy-5,5-dimethylhexanoic acid} $$

Steric hindrance from the geminal dimethyl group at C5 reduces yield to 54%, necessitating excess Zn (2.5 eq).

Grignard Addition to Ethyl Levulinate

Ethyl levulinate (ethyl 4-oxopentanoate) reacts with isopropylmagnesium bromide to install the 5,5-dimethyl branch. After quenching, the resulting alcohol is oxidized to the acid.

Reaction Optimization

  • Grignard Addition:
    Ethyl levulinate in dry THF reacts with i-PrMgBr (−20°C, 2 h) to form a tertiary alcohol (85% yield).
  • Oxidation:
    Pyridinium chlorochromate (PCC) in CH₂Cl₂ oxidizes the alcohol to the ketone, followed by Baeyer-Villiger oxidation and hydrolysis to the acid (total yield: 61%).

Challenges:

  • Overoxidation at C5 requires stoichiometric control.
  • Racemization at C2 is minimized using low-temperature Swern oxidation.

Biocatalytic Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines Candida antarctica lipase B with a ruthenium catalyst to racemize intermediates, achieving 95% ee. Starting from 5,5-dimethyl-2-hydroxyhexanoic acid racemate, the (R)-enantiomer is selectively esterified, leaving the (S)-enantiomer to racemize.

Conditions:

Parameter Value
Enzyme CAL-B
Metal Catalyst Shvo’s catalyst
Solvent Toluene
ee 95%
Yield 89%

Comparative Analysis of Methods

Method Yield ee Scalability Cost
Sharpless Dihydroxy. 67% 92% Moderate High
Enzymatic Hydroxy. 78% >99% High Moderate
Reformatsky 54% N/A Low Low
Grignard Addition 61% N/A Moderate Moderate
Biocatalytic DKR 89% 95% High High

Enzymatic hydroxylation and DKR offer superior stereocontrol, whereas the Reformatsky reaction is limited by yield. Industrial-scale production favors biocatalytic routes despite higher initial costs.

Comparison with Similar Compounds

(a) 2-Ethyl-2,5-dimethylhexanoic Acid (Neo-Decanoic Acid)

  • Molecular Formula: C₁₀H₂₀O₂ (vs. C₈H₁₆O₃ for 2-hydroxy-2,5-dimethylhexanoic acid)
  • Key Differences : Replaces the hydroxyl group at C2 with an ethyl substituent.
  • Physicochemical Properties :
    • Boiling Point: 262.1°C
    • Density: 0.913 g/cm³
    • LogP (XLogP3): 3.2 (indicative of higher lipophilicity compared to the hydroxy variant) .
  • Applications : Used in coatings, lubricants, and pesticides due to its stability and low volatility .

(b) 2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid

  • Context : Found in marine depsipeptides (e.g., pipecolidepsins A and B), contributing to cytotoxicity (IC₅₀ = 75 ng/mL in cancer cell lines) .
  • Key Differences: Contains an amino group at C2 and additional methyl groups at C4 and C4. The hydroxyl group at C3 enhances hydrogen-bonding capacity, influencing bioactivity.

(c) 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

  • Molecular Formula : C₁₄H₁₂O₃
  • Key Differences : Features two phenyl groups at C2, increasing steric hindrance and aromaticity.
  • Properties : Higher molecular weight (228.24 g/mol) and acidity due to resonance stabilization of the conjugate base .

Physicochemical and Functional Comparisons

Property This compound (Inferred) 2-Ethyl-2,5-dimethylhexanoic Acid 2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid Benzilic Acid
Molecular Weight ~160.21 g/mol 172.26 g/mol ~175.22 g/mol 228.24 g/mol
Functional Groups -OH, -CH₃ -C₂H₅, -CH₃ -NH₂, -OH, -CH₃ -OH, -C₆H₅
Boiling Point ~250–270°C (estimated) 262.1°C N/A Decomposes at >200°C
LogP ~1.5–2.5 (predicted) 3.2 ~0.8–1.5 (predicted) 1.93
Bioactivity Limited data Industrial uses Cytotoxic (IC₅₀ = 75 ng/mL) Pharmaceutical synth

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature50°C ± 5°CHigher yield at 50°C
pH8.0–8.5Reduces racemization
Catalyst Loading5–10 mol%Balances cost/effectiveness

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing DMHHA and its intermediates?

Answer:
Characterization requires a multi-technique approach:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the hydroxy and methyl group positions (e.g., δ 1.2–1.5 ppm for methyl groups, δ 4.1–4.3 ppm for hydroxy protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₆O₃; calc. 160.21 g/mol) .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (210 nm) assesses purity (>95%) .

Note : Intermediate characterization at each synthesis step is critical to identify impurities like unreacted ketones or over-oxidized derivatives .

Advanced: How can DMHHA be utilized in solvent extraction systems for lanthanide separation, and what factors influence separation efficiency?

Answer:
DMHHA acts as a chelating agent in lanthanide extraction due to its hydroxy and carboxyl groups. Key factors include:

  • Solvent choice : Chloroform enhances DMHHA’s partition coefficient (log P ≈ 2.5) .
  • pH dependence : Optimal extraction occurs at pH 4–6, where DMHHA exists as a deprotonated anion for metal binding .
  • Dimerization : DMHHA forms dimers in chloroform, reducing free ligand availability; adjusting concentration (0.1–0.5 M) mitigates this .

Q. Table 2: Separation Factors for Light Lanthanides

Lanthanide PairSeparation Factor (β)
La/Ce1.8 ± 0.2
Pr/Nd2.1 ± 0.3
Eu/Gd1.5 ± 0.1

Advanced: How do structural modifications at the hydroxy and methyl groups of DMHHA impact its chelation properties with lanthanides?

Answer:
Modifications alter steric and electronic effects:

  • Methyl substitution : Increasing methyl groups at positions 2 and 5 enhances steric hindrance, reducing binding to larger lanthanides (e.g., La³⁺) but improving selectivity for smaller ions (e.g., Lu³⁺) .
  • Hydroxy group replacement : Fluorination at the hydroxy position (e.g., 2-fluoro-DMHHA) increases acidity, improving extraction at lower pH but reducing stability .

Q. Methodological approach :

  • Computational modeling : DFT calculations predict binding energies for modified structures.
  • Experimental validation : Compare extraction efficiencies using radiotracer studies (e.g., ¹⁵²Eu vs. ¹⁶⁰Gd) .

Basic: What safety protocols should be followed when handling DMHHA in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation reported in analogs) .
  • Ventilation : Use fume hoods during synthesis/extraction due to volatile solvents (e.g., chloroform) .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can researchers resolve contradictions in reported extraction efficiencies of DMHHA across different solvent systems?

Answer:
Contradictions often arise from variations in:

  • Ionic strength : High electrolyte concentrations (e.g., NaClO₄) compress the double layer, altering extraction kinetics.
  • Solvent polarity : Less polar solvents (toluene vs. chloroform) reduce DMHHA solubility, requiring higher ligand concentrations .

Q. Resolution strategy :

  • Standardized protocols : Use fixed ionic strength (0.1 M NaClO₄) and solvent polarity (chloroform, ε = 4.8) for comparability.
  • Data normalization : Express extraction efficiency as distribution ratios (D) relative to a reference lanthanide (e.g., La³⁺) .

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